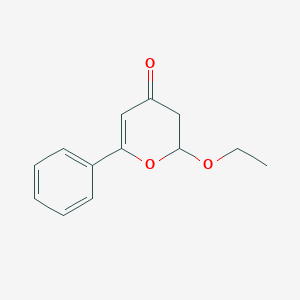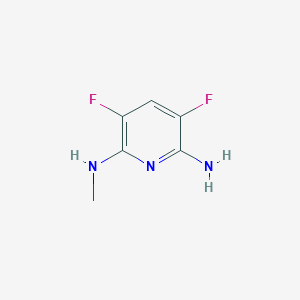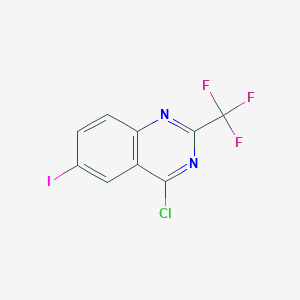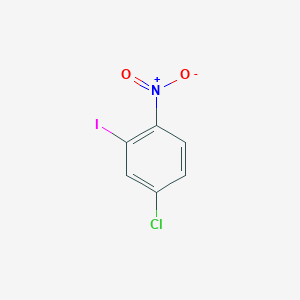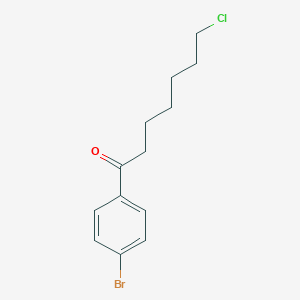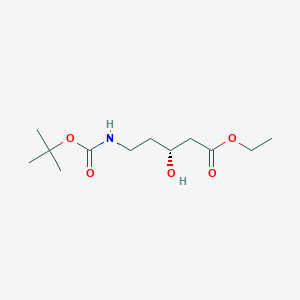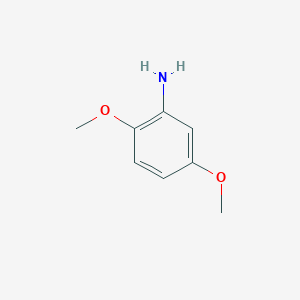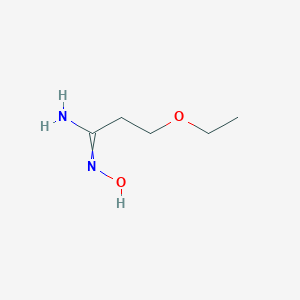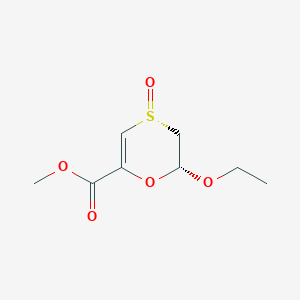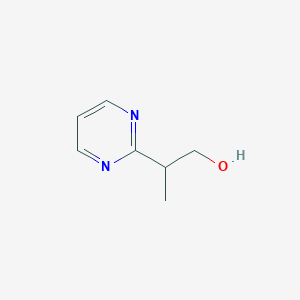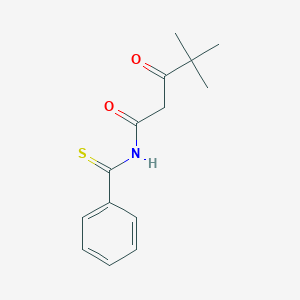
Pentanamide, 4,4-dimethyl-3-oxo-N-(phenylthioxomethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanamide, 4,4-dimethyl-3-oxo-N-(phenylthioxomethyl)-, commonly known as PTM, is a thioamide compound that has gained attention in the scientific community due to its potential applications in various fields. PTM is synthesized through a multistep process that involves the reaction of 4,4-dimethyl-3-oxopentanenitrile with phenyl isothiocyanate.
Mécanisme D'action
The mechanism of action of PTM is not fully understood, but it is believed to involve the formation of stable complexes with metal ions. PTM has been shown to form complexes with metal ions such as copper, zinc, and iron, which can then interact with biological molecules such as proteins and DNA.
Biochemical and Physiological Effects:
PTM has been shown to exhibit antimicrobial, antifungal, and antitumor properties in vitro. PTM has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, PTM has been shown to interact with DNA and inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using PTM in lab experiments is its ability to form stable complexes with metal ions, which can be used in various applications such as drug delivery and catalysis. Another advantage of PTM is its relatively simple synthesis method, which allows for easy preparation in the lab.
One limitation of using PTM in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions. Another limitation of PTM is its potential toxicity, which requires careful handling in the lab.
Orientations Futures
There are several future directions for research on PTM, including:
1. Studying the mechanism of action of PTM in more detail to better understand its interactions with metal ions and biological molecules.
2. Investigating the potential use of PTM in drug delivery systems, particularly for the delivery of metal-based drugs.
3. Developing new materials based on PTM for applications in areas such as gas storage, sensing, and separation.
4. Exploring the potential use of PTM in catalysis, particularly for the oxidation of alcohols and reduction of nitroarenes.
5. Investigating the potential use of PTM in agriculture as a fungicide or pesticide.
Conclusion:
PTM is a thioamide compound that has gained attention in the scientific community due to its potential applications in various fields. PTM is synthesized through a multistep process and has been extensively studied for its potential use in medicinal chemistry, materials science, and catalysis. PTM has been shown to exhibit antimicrobial, antifungal, and antitumor properties in vitro and has the potential to form stable complexes with metal ions for use in various applications. While there are limitations to using PTM in lab experiments, there are several future directions for research on PTM that could lead to new applications and discoveries.
Méthodes De Synthèse
The synthesis of PTM involves a multistep process that starts with the reaction of 4,4-dimethyl-3-oxopentanenitrile with phenyl isothiocyanate. This reaction forms 4,4-dimethyl-3-oxo-N-(phenylthio)pentanamide, which is then treated with hydrogen peroxide and hydrochloric acid to form PTM. The yield of PTM is around 70%, and the purity can be increased through recrystallization.
Applications De Recherche Scientifique
PTM has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, PTM has been shown to possess antimicrobial, antifungal, and antitumor properties. PTM has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with metal ions.
In materials science, PTM has been used as a building block for the synthesis of novel materials such as metal-organic frameworks and covalent organic frameworks. PTM has also been studied for its potential use in catalysis, where it has been shown to exhibit excellent catalytic activity in various reactions, including the oxidation of alcohols and the reduction of nitroarenes.
Propriétés
Numéro CAS |
178408-10-1 |
|---|---|
Nom du produit |
Pentanamide, 4,4-dimethyl-3-oxo-N-(phenylthioxomethyl)- |
Formule moléculaire |
C14H17NO2S |
Poids moléculaire |
263.36 g/mol |
Nom IUPAC |
N-(benzenecarbonothioyl)-4,4-dimethyl-3-oxopentanamide |
InChI |
InChI=1S/C14H17NO2S/c1-14(2,3)11(16)9-12(17)15-13(18)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,15,17,18) |
Clé InChI |
VGHDLKHNJQZHBV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)CC(=O)NC(=S)C1=CC=CC=C1 |
SMILES canonique |
CC(C)(C)C(=O)CC(=O)NC(=S)C1=CC=CC=C1 |
Autres numéros CAS |
178408-10-1 |
Synonymes |
N-(benzenecarbonothioyl)-4,4-dimethyl-3-oxo-pentanamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoic acid](/img/structure/B66081.png)
